Cas no 864263-07-0 (1-4-(3-Methylphenoxy)phenylmethanamine)

1-4-(3-Methylphenoxy)phenylmethanamine structure
864263-07-0 structure
Product Name:1-4-(3-Methylphenoxy)phenylmethanamine
CAS No:864263-07-0
MF:C14H15NO
MW:213.275003671646
CID:1068116
PubChem ID:19627311
Update Time:2025-04-20

1-4-(3-Methylphenoxy)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(3-Methylphenoxy)phenyl]methanamine
    • 4-(3-methylphenoxy)Benzenemethanamine
    • LCTHKXNDILXRIZ-UHFFFAOYSA-N
    • CS-0322236
    • SCHEMBL506995
    • 4-(3-methylphenoxy)benzylamine
    • 4-(3-methylphenyloxy)benzylamine
    • (4-(m-Tolyloxy)phenyl)methanamine
    • 864263-07-0
    • DTXSID90599150
    • AKOS000218125
    • FT-0709069
    • SB78814
    • LS-02104
    • [4-(3-methylphenoxy)phenyl]methanamine
    • 4-(m-Tolyloxy)benzylamine
    • G67167
    • DA-22675
    • STK503514
    • 1-4-(3-Methylphenoxy)phenylmethanamine
    • MDL: MFCD07365253
    • Inchi: 1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
    • InChI Key: LCTHKXNDILXRIZ-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CC(C)=C1)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

1-4-(3-Methylphenoxy)phenylmethanamine Pricemore >>

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